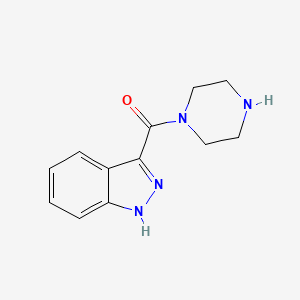

3-(piperazine-1-carbonyl)-2H-indazole

Description

Properties

IUPAC Name |

1H-indazol-3-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-12(16-7-5-13-6-8-16)11-9-3-1-2-4-10(9)14-15-11/h1-4,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYKESQWTJEIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of the Indazole Core at the C-3 Position

The synthetic route to 3-(piperazine-1-carbonyl)-2H-indazole typically begins with the selective functionalization of the indazole ring at the C-3 position. Key methodologies include:

Halogenation at C-3 : Starting from 6-nitroindazole, iodination at the C-3 position is achieved using iodine (I2) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction produces 3-iodo-6-nitro-indazole, a versatile intermediate for further elaboration.

Cross-Coupling Reactions : The 3-iodo intermediate is then subjected to palladium-catalyzed coupling reactions to introduce the desired substituent at C-3. Two main types are used:

- Suzuki Coupling : Coupling with aryl or heteroaryl boronic acids using palladium catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) and bases (organic amines or inorganic bases) to form biaryl or heteroaryl linkages.

- Heck Reaction : Coupling with olefinic partners such as vinyl pyridine under Pd(OAc)2 catalysis, tri-o-tolylphosphine ligand, and bases like N,N-diisopropylethylamine in DMF.

Protecting Group Strategies : The nucleophilic nitrogen at N-1 of the indazole ring often requires protection (e.g., tetrahydropyran protection) to avoid side reactions during C-3 functionalization. Protecting groups are introduced and later removed under acidic or Lewis acid conditions (e.g., HCl, boron trifluoride etherate).

Representative Synthetic Pathway

A typical synthetic sequence based on the above principles is as follows:

Alternative One-Pot and Copper-Mediated Syntheses of Indazole Core

- Copper(I)-mediated one-pot syntheses have been developed to efficiently prepare 2H-indazole derivatives, which can serve as precursors for further functionalization. For example, a mixture of ortho-iodobenzyl bromide and hydrazine derivatives with CuI, 1,10-phenanthroline, and Cs2CO3 in DMF at 80 °C yields indazole products in high yields (up to 91%). This approach avoids intermediate purification steps and can be adapted for substituted indazoles.

Research Findings and Optimization Notes

The choice of base, solvent, and catalyst ligand critically affects yield and selectivity. For example, potassium carbonate and DMF are effective for iodination and coupling steps, while organic amines or LiHMDS improve nucleophilicity in amination reactions.

Protecting groups are essential to prevent side reactions on the indazole nitrogen and other sensitive sites. The timing of protection and deprotection steps must be carefully planned to maximize overall yield.

Transition metal catalysts (Pd, Cu) are widely used but require careful removal during purification to meet pharmaceutical standards.

Modifications of leaving groups on intermediates (e.g., changing sulfoxide to chloride) have been shown to significantly improve reaction yields in coupling steps.

Summary Table of Key Reagents and Conditions

| Reaction Step | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| C-3 Iodination | I2, K2CO3, DMF | Introduce reactive halogen at C-3 |

| N-1 Protection | Tetrahydropyran derivatives, acidic deprotection | Protect indazole nitrogen |

| Suzuki Coupling | Pd(PPh3)4 or Pd(OAc)2, boronic acid, base, DMF | Attach aryl/heteroaryl groups at C-3 |

| Heck Reaction | Pd(OAc)2, tri-o-tolylphosphine, base, DMF | Attach vinyl groups at C-3 |

| Buchwald–Hartwig Amination | Pd catalyst, ligand, base (LiHMDS or organic amine), piperazine derivative | Couple piperazine to aryl halide |

| Deprotection | HCl, BF3·OEt2, or other acids | Remove protecting groups |

| Copper-Mediated One-Pot Synthesis | CuI, 1,10-phenanthroline, Cs2CO3, DMF, 80 °C | Efficient indazole ring formation |

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazine-1-carbonyl)-2H-indazole can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-(Piperazine-1-carbonyl)-2H-indazole has been investigated for its role in developing novel therapeutic agents. Notably, it has been explored as a building block in the synthesis of indazole–quinolone hybrids, which exhibit anti-virulence properties against Pseudomonas aeruginosa. These hybrids were synthesized using palladium-catalyzed reactions, demonstrating yields ranging from 32% to 90% depending on the specific derivatives produced .

Anti-Virulence Activity

The indazole–quinolone hybrids containing the piperazine moiety showed promising anti-virulence effects by inhibiting biofilm formation and pyocyanin production. For instance, certain derivatives demonstrated up to a 38% reduction in pyocyanin production at concentrations of 200 µM. This suggests that modifications to the piperazine structure can enhance the efficacy of these compounds against bacterial virulence factors .

| Compound | Concentration (µM) | Pyocyanin Inhibition (%) |

|---|---|---|

| Hybrid A | 200 | 38 |

| Hybrid B | 200 | 31 |

| Control | - | 0 |

Pharmacological Studies

The pharmacological profile of this compound and its derivatives has been extensively studied. The compound's ability to interact with various biological targets makes it a candidate for further investigation in drug development.

Target Engagement Imaging

Recent studies have focused on the target engagement of PARP inhibitors, where derivatives of indazole have shown potential as imaging agents. The binding kinetics and specificity of these compounds were assessed using flow cytometry, revealing that they could effectively occupy target sites similar to established PARP inhibitors .

Molecular Docking Studies

Molecular modeling studies indicated that the indazole–quinolone hybrids bind effectively to the PqsR receptor, which is implicated in quorum sensing in Pseudomonas aeruginosa. The binding affinity values suggested a competitive inhibition mechanism that could be exploited for therapeutic purposes .

Materials Science Applications

Beyond medicinal uses, this compound has potential applications in materials science due to its unique structural properties.

Synthesis of Functional Materials

The compound can be utilized as a precursor for synthesizing functional materials, such as polymers or coatings with specific properties tailored for biomedical applications. Its chemical structure allows for modifications that can enhance physical properties like solubility and thermal stability.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds derived from this compound:

- A study demonstrated that derivatives could inhibit bacterial growth without affecting human cell viability, indicating a selective action against pathogens .

- Another research project focused on the synthesis of various indazole derivatives, showcasing their potential as anti-cancer agents through targeted action on cancer cell lines .

Mechanism of Action

The mechanism by which 3-(piperazine-1-carbonyl)-2H-indazole exerts its effects depends on its molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways can vary depending on the biological context and the specific application of the compound.

Comparison with Similar Compounds

Piperazine-Carbonyl Hybrids with Indole/Coumarin Moieties

Compounds such as (Z)-3-(1-hexyl-1H-indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile (7c) and (Z)-3-(1-allyl-1H-indol-3-yl)-2-(4-(2-oxo-2H-chromen-4-yl)piperazine-1-carbonyl)acrylonitrile (7e) () share the piperazine-carbonyl linkage but replace indazole with indole or coumarin. These hybrids are synthesized via nucleophilic substitution or condensation reactions between piperazine intermediates and activated carbonyl precursors, yielding 66–85% under reflux conditions .

Quinazolinone and Phthalazinone Derivatives

Quinazolinone derivatives like 4-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorobenzaldehyde (14a) () and phthalazinone-based compounds () utilize similar piperazine-carbonyl motifs but integrate larger aromatic systems. These derivatives often require multi-step syntheses involving Friedel-Crafts acylation or Suzuki couplings, with yields ranging from 64–78% . The indazole derivative’s smaller aromatic core may confer advantages in metabolic stability compared to bulkier quinazolinones.

Anti-Angiogenic and Anticancer Potential

Substituted indazoles, such as 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole (19) (), demonstrate potent anti-angiogenic activity by targeting VEGF signaling.

Enzyme Inhibition

Piperazine-carbonyl hybrids in (e.g., compound 52a ) act as eIF4A3 helicase inhibitors, highlighting the scaffold’s versatility in targeting RNA-processing enzymes. The indazole variant could similarly interfere with enzyme active sites, though empirical validation is needed .

Physicochemical Properties

Melting Points and Solubility

Melting points for piperazine-indole hybrids () range from 152–211°C, influenced by substituents (e.g., the propynyl group in 7d elevates the melting point to 210.6–211.0°C due to increased crystallinity) . The indazole analogue’s melting point is expected to fall within this range, though the indazole’s hydrogen-bonding capacity may enhance solubility in polar solvents compared to coumarin derivatives.

Molecular Weight and LogP

Piperazine-carbonyl compounds in the evidence have molecular weights of 407–549 g/mol (e.g., 11c in : 549.1688 g/mol) . The target compound’s molecular weight (estimated ~300–350 g/mol) and logP (predicted <3) would position it favorably within Lipinski’s rule of five, enhancing drug-likeness compared to bulkier analogues like 6i (: 490.96 g/mol) .

Biological Activity

3-(Piperazine-1-carbonyl)-2H-indazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O, indicating the presence of a piperazine ring and an indazole moiety. The carbonyl group plays a crucial role in modulating the compound's interactions with biological targets.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that derivatives of piperazine-containing compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against human breast cancer cells, suggesting potential as anticancer agents .

- Anti-Virulence Properties : Indazole derivatives have been explored as anti-virulence agents against bacterial infections. Notably, hybrids of indazole and quinolone have demonstrated significant efficacy in reducing virulence factors in Pseudomonas aeruginosa, indicating that similar derivatives may possess comparable effects .

- Inhibition of Enzymatic Activity : The compound has been implicated in inhibiting poly (ADP-ribose) polymerase (PARP) activity, which is crucial in cancer therapy. Compounds structurally related to this compound have shown to enhance PARP cleavage and increase caspase activity, indicating their potential as therapeutic agents in oncology .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- PI3K Inhibition : Some studies suggest that the compound may influence pathways involving phosphoinositide 3-kinase (PI3K), a critical regulator in cell growth and survival. Modifications to the compound can significantly affect its IC50 values against PI3Kδ, indicating a structure-activity relationship that could be exploited for therapeutic purposes .

- Modulation of Apoptosis : The compound's influence on apoptosis through caspase activation highlights its potential role in cancer treatment. The enhancement of apoptotic markers such as H2AX phosphorylation further supports its anticancer potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 against breast cancer cells ~18 µM | |

| Anti-Virulence | Significant reduction in virulence factors | |

| Enzyme Inhibition | Enhanced PARP cleavage |

Case Study: Anticancer Efficacy

In a study examining the efficacy of piperazine derivatives on breast cancer cells, it was found that specific analogs exhibited significant inhibition of cell viability. Compound 5e demonstrated an IC50 value comparable to established PARP inhibitors like Olaparib, suggesting potential for further development as an anticancer agent .

Case Study: Anti-Virulence Mechanism

Research into indazole–quinolone hybrids indicated that these compounds could effectively reduce Pseudomonas aeruginosa virulence in vivo. This was evidenced by decreased levels of harmful metabolites post-treatment, showcasing a promising avenue for developing new anti-infective therapies .

Q & A

Q. What are the established synthetic routes for 3-(piperazine-1-carbonyl)-2H-indazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves two key steps:

Indazole Core Formation : React 2H-indazole derivatives with carbonylating agents (e.g., phosgene analogs) under anhydrous conditions to introduce the carbonyl group at the 3-position .

Piperazine Coupling : Use nucleophilic substitution or amide coupling reagents (e.g., EDC/HOBt) to attach the piperazine ring to the carbonyl group. Piperazine derivatives are often pre-activated with bases like triethylamine in polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Critical Conditions : Control reaction temperature (often 0–25°C for coupling steps) and moisture levels to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of the carbonyl-piperazine linkage. Key signals include the indazole C3 carbonyl (~165–170 ppm in -NMR) and piperazine protons (δ 2.5–3.5 ppm in -NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for : 230.1154).

- X-ray Crystallography : For crystalline derivatives, analyze bond angles and planarity of the indazole-piperazine system to confirm stereoelectronic effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or GPCRs (common targets for piperazine-containing compounds) using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine for kinases) .

- Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC values <10 µM warrant further study .

- Solubility and Stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Systematic SAR Analysis : Compare substituent effects on the indazole (e.g., electron-withdrawing groups at C5) and piperazine (e.g., N-alkylation) to isolate activity trends. For example, bulky piperazine substituents may reduce membrane permeability but enhance target binding .

- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line, serum concentration). Discrepancies in IC values often arise from variations in assay protocols .

Q. What strategies improve the metabolic stability of this compound derivatives?

- Methodological Answer :

- Piperazine Modification : Introduce methyl or fluorine groups to block CYP450-mediated oxidation. For example, 4-methylpiperazine analogs show reduced clearance in microsomal assays .

- Prodrug Design : Mask polar groups (e.g., esterify the carbonyl) to enhance oral bioavailability. Hydrolyzable prodrugs can regenerate the active form in vivo .

Q. How can computational methods guide the optimization of this compound for target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with off-targets (e.g., hERG channel) and redesign substituents to minimize binding .

- ADMET Prediction : Tools like SwissADME predict key parameters (e.g., LogP, TPSA) to balance solubility and blood-brain barrier penetration .

Q. What crystallographic techniques elucidate the binding mode of this compound with its targets?

- Methodological Answer :

- Co-crystallization : Soak protein crystals (e.g., kinase domains) with the compound at 10 mM concentration. Resolve structures via X-ray diffraction (2.0–2.5 Å resolution) to identify hydrogen bonds with catalytic lysine or aspartate residues .

- Electron Density Analysis : Use Phenix or Coot to refine ligand orientation and occupancy, ensuring the piperazine nitrogen aligns with key binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.